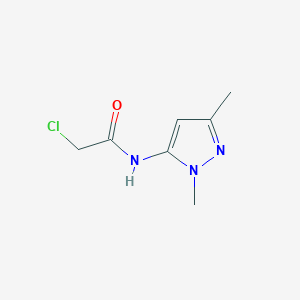

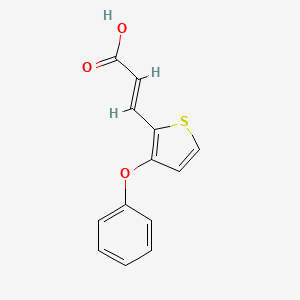

![molecular formula C9H16ClNO2 B2462468 Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride CAS No. 2490430-15-2](/img/structure/B2462468.png)

Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride” is a related compound with a molecular weight of 205.68 . It’s stored at 4 degrees Celsius and is in oil form .

Molecular Structure Analysis

The InChI code for “methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride” is 1S/C9H15NO2.ClH/c1-12-8(11)7-2-5-10-9(6-7)3-4-9;/h7,10H,2-6H2,1H3;1H .Physical And Chemical Properties Analysis

“Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride” is an oil that’s stored at 4 degrees Celsius . “Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate; trifluoroacetic acid” is a powder stored at room temperature .Wissenschaftliche Forschungsanwendungen

Diversity-Oriented Synthesis of Azaspirocycles

- Research Focus : Multicomponent condensation processes involving compounds like N-diphenylphosphinoylimines, alkynes, and zirconocene hydrochloride, lead to the formation of omega-unsaturated dicyclopropylmethylamines. These are further used to synthesize heterocyclic 5-azaspiro compounds like 5-azaspiro[2.4]heptanes, [2.5]octanes, and [2.6]nonanes.

- Application : These compounds, including functionalized pyrrolidines, piperidines, and azepines, are significant for chemistry-driven drug discovery due to their structural diversity and potential biological activity.

- Source : (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Novel Dipeptide Synthons

- Research Focus : The synthesis of related compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been achieved. These compounds are novel dipeptide synthons, useful in peptide synthesis.

- Application : They have been successfully employed in the preparation of complex peptides, showcasing their utility in peptide synthesis.

- Source : (Suter, Stoykova, Linden, & Heimgartner, 2000).

Synthesis of Multifunctional Modules for Drug Discovery

- Research Focus : New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized. These spirocycles are designed to be novel, multifunctional, and structurally diverse modules for drug discovery.

- Application : Their potential use in the creation of new pharmaceuticals is significant, as they offer a variety of functional groups and stereochemistry for interaction with biological targets.

- Source : (Li, Rogers-Evans, & Carreira, 2013).

Electrophilic Amination in Organic Synthesis

- Research Focus : Studies on the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds have been explored. This involves introducing a 1-hydroxycyclohexylamino group and subsequent stabilisation reactions.

- Application : These reactions offer a pathway to synthesize complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry.

- Source : (Andreae, Schmitz, Wulf, & Schulz, 1992).

Novel HER-2 Sheddase Inhibitors

- Research Focus : A novel class of compounds, including (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides, has been identified as potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase.

- Application : These compounds have shown promise in cancer treatment, decreasing tumor size and potentiating the effects of certain cancer drugs in vivo.

- Source : (Yao et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-5-9(10-6-7)3-2-4-9;/h7,10H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUIVQYFVJGDQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(CCC2)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

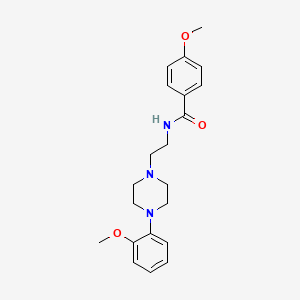

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2462386.png)

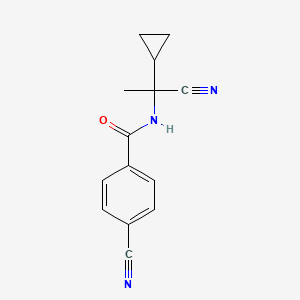

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2462387.png)

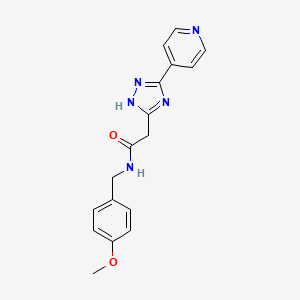

![2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(2-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2462389.png)

![(4Z)-2-[(E)-(9-Butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)methyl]-4-[(9-butyl-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaen-10-yl)methylidene]-3-oxocyclobuten-1-olate](/img/structure/B2462398.png)

![Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-](/img/structure/B2462401.png)

![3-Cyclopropyl-5-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2462403.png)

![N-(3-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2462408.png)